

Nemtabrutinib reversible BTK inhibitor structure

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Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

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Chemical Structure and Properties

Nemtabrutinib is a small molecule with a specific structure that enables its reversible, non-covalent binding to BTK.

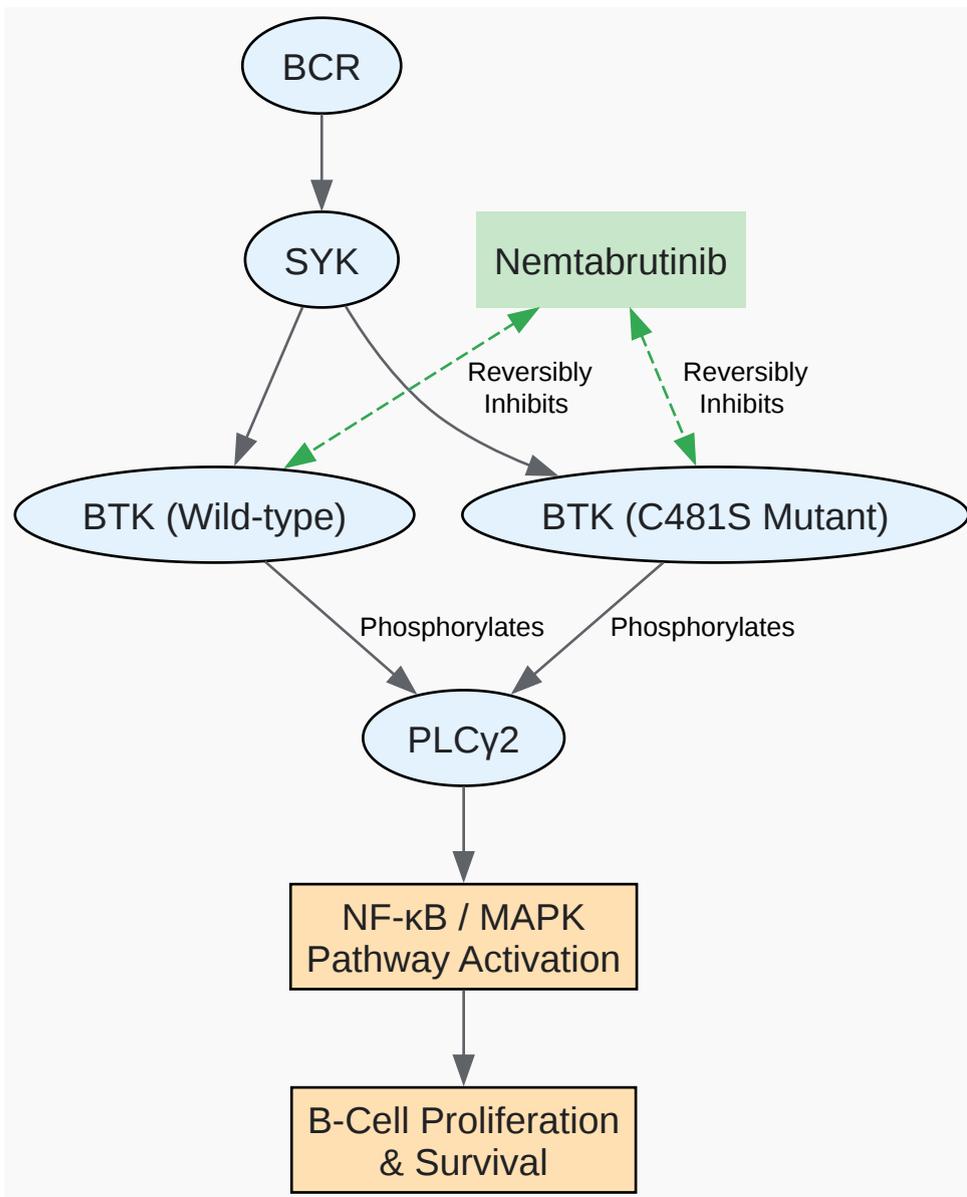
Property	Detail
Systematic (IUPAC) Name	(2-chloro-4-phenoxyphenyl)(4-(((3r,6s)-6-(hydroxymethyl)tetrahydro-2h-pyran-3-yl)amino)-7h-pyrrolo(2,3-d)pyrimidin-5-yl)methanone [1]
Chemical Formula	C ₂₅ H ₂₃ ClN ₄ O ₄ [1]
Molecular Weight	478.93 g/mol [1]
DrugBank Accession Number	DB18866 [1]
Modality	Small Molecule [1]

Mechanism of Action and Binding

The therapeutic action of **nemtabrutinib** stems from its unique mode of binding and inhibition.

Aspect	Description
Target	Tyrosine-protein kinase BTK (UniProt ID: Q06187) [1]
Binding Type	Reversible & Non-covalent [2] [3]
Key Differentiator	Does not require binding to cysteine residue C481; effective against C481-mutant BTK (e.g., C481S) [3] [4] [5]
Primary Effect	Inhibits BTK autophosphorylation and downstream B-cell receptor (BCR) signaling, leading to death of malignant B-cells [2] [5]

The following diagram illustrates the key signaling pathway targeted by **nemtabrutinib** and the site of its inhibitory action.



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*Diagram 1: **Nembabrutinib** inhibits B-cell receptor signaling by reversibly binding both wild-type and C481-mutant BTK, blocking downstream survival signals.*

Biochemical and Cellular Profiling Data

Comprehensive profiling reveals the selectivity and off-target interactions of **nembabrutinib**, which inform its efficacy and potential side effects.

Table 1: Key Kinase Targets and Cellular Sensitivities

Data derived from biochemical kinase assays and cancer cell line viability profiling [3].

Kinase / Marker	Inhibition / Correlation (at 1 μ M)	Notes / Experimental Method
BTK (Wild-type & C481S)	IC ₅₀ in low nM range	Primary target; reversible inhibition [3] [4].
MEK1	Direct inhibition confirmed	Molecular docking suggests binding in ATP-pocket; SPR & ELISA assays [3].
FGFR3	Sensitivity correlated with high gene expression	Identified via gene expression analysis of sensitive cell lines [3].
BRAF-mutant cell lines	~3x higher sensitivity vs. wild-type	Cell viability assays; profile similarity to MEK/ERK/RAF inhibitors [3].

Key Experimental Protocols

For reproducibility, here are the core methodologies used to generate the data above.

Biochemical Kinase Inhibition Assay (MSA)

- **Purpose:** To measure the direct inhibition of kinase enzymatic activity by **nemtabrutinib** [3].
- **Procedure:** Kinase activity is assessed using a mobility shift assay (MSA). The reaction includes the kinase, its substrate, ATP (at concentration $K_{M,bin}$), and the inhibitor (**nemtabrutinib**). The conversion of substrate to product is quantified. Percentage inhibition is calculated at a fixed concentration of **nemtabrutinib** (e.g., 1 μ M). IC₅₀ values are determined using a 10-point dilution series of the compound [3].

Cancer Cell Line Viability Assay (Oncolines Panel)

- **Purpose:** To profile the anti-proliferative effect of **nemtabrutinib** across a large panel of human cancer cell lines and identify predictive biomarkers [3].
- **Procedure:**
 - **Cell Seeding:** 160 cancer cell lines are seeded in 384-well plates at optimized densities [3].
 - **Dosing:** After 24 hours, cells are treated with **nemtabrutinib** in a 9-point dilution series. Vehicle-treated controls define 100% viability [3].
 - **Incubation & Readout:** After 72 hours, cell viability is measured using a luminescent ATP-based assay (e.g., ATPlite 1Step). Intracellular ATP concentration correlates with cell number [3].
 - **Data Analysis:** IC_{50} values are calculated by fitting a 4-parameter logistic model to the dose-response data. Sensitivity profiles are compared to other kinase inhibitors, and correlated with genomic data (e.g., mutation status, gene expression) to identify biomarkers [3].

Surface Plasmon Resonance (SPR) Binding Analysis

- **Purpose:** To confirm direct binding and determine binding kinetics between **nemtabrutinib** and a target kinase (e.g., MEK1) [3].
- **Procedure:** Biotinylated, inactive kinase is immobilized on a sensor chip. **Nemtabrutinib** is flowed over the chip at different concentrations. The Biacore instrument measures the change in the refractive index (Response Units, RU) at the chip surface as the compound binds and dissociates. The resulting sensorgrams are analyzed to determine association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) is calculated [3].

Clinical Relevance and Development Status

Nemtabrutinib is being developed to address the unmet need for patients with B-cell malignancies who have developed resistance to prior therapies.

Aspect	Summary
Key Indication	Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma (NHL) [4] [1]
Recommended Phase II Dose (RP2D)	65 mg administered orally once daily [4]

Aspect	Summary
Reported Efficacy (Phase I)	Overall Response Rate (ORR) of 75% in CLL patients at the 65 mg dose [4]
Development Status	Undergoing investigation in Phase III clinical trials for previously untreated CLL/SLL [1] [5]

The experimental data and clinical profile show that **nemtabrutinib** is a potent, reversible BTK inhibitor with a distinct mechanism to overcome resistance. Its additional activity against kinases in the MAPK pathway suggests a broader potential application.

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